molecular formula C3H5N5O B14416852 2,3-Diamino-1,2,4-triazin-5(2H)-one CAS No. 85276-95-5

2,3-Diamino-1,2,4-triazin-5(2H)-one

Cat. No.: B14416852
CAS No.: 85276-95-5
M. Wt: 127.11 g/mol
InChI Key: GSBFLCZOCKGRQX-UHFFFAOYSA-N
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Description

2,3-Diamino-1,2,4-triazin-5(2H)-one is a functionalized 1,2,4-triazine derivative of high interest in medicinal chemistry and drug discovery. This compound features a triazine core scaffold, a structure known for its diverse biological activities, further functionalized with multiple amino groups that serve as handles for chemical modification and potential points of interaction with biological targets. The 1,2,4-triazine scaffold is recognized as a privileged structure in anticancer research . While specific biological data for this exact compound is limited in the public domain, analogous 1,2,4-triazine derivatives have been identified as potent apoptosis inducers in gastric cancer cells and have been investigated as inhibitors of the neddylation pathway, a promising target for cancer therapy . Furthermore, structurally similar diamino-substituted triazines (1,3,5-triazines) are key intermediates in synthesizing hybrid molecules with pronounced in vitro antitumor properties, demonstrating their value as core building blocks in developing novel therapeutic agents . The synthesis of related complex molecules often involves cyclocondensation reactions starting from precursors like biguanides . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a versatile chemical intermediate to explore new chemical spaces and develop new biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85276-95-5

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

2,3-diamino-1,2,4-triazin-5-one

InChI

InChI=1S/C3H5N5O/c4-3-7-2(9)1-6-8(3)5/h1H,5H2,(H2,4,7,9)

InChI Key

GSBFLCZOCKGRQX-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=NC1=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Diamino 1,2,4 Triazin 5 2h One and Its Analogues

Strategies for Direct Synthesis of 2,3-Diamino-1,2,4-triazin-5(2H)-one

Direct synthesis of the title compound, this compound, is a key objective for chemists. While various methods exist for the broader class of 1,2,4-triazines, specific and efficient routes to this diamino-substituted variant are of particular interest.

One approach to the synthesis of functionalized triazinones involves oxidative methodologies. For instance, rhodium-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes can produce N-substituted 1-aminoisoquinolines, which are structurally related to the triazine core. nih.gov This highlights the potential for oxidative C-H activation and coupling strategies to build complex heterocyclic systems. While not a direct synthesis of this compound, the principles of oxidative cyclization are relevant. A more direct conceptual pathway could involve the oxidation of a suitable aminotriazine (B8590112) precursor. For example, the oxidation of an oxazoline (B21484) can lead to an oxazinone, demonstrating the transformation of a five-membered ring to a six-membered ring through an oxidative rearrangement. nih.gov

Diversified Synthetic Approaches for 1,2,4-Triazin-5(2H)-one Derivatives

The versatility of the 1,2,4-triazin-5(2H)-one scaffold has prompted the development of a wide array of synthetic methods to generate a diverse library of derivatives. These approaches often involve the construction of the core ring system from acyclic precursors or the modification of a pre-existing triazinone.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and the 1,2,4-triazinone core is no exception. These reactions typically involve the condensation of two or more components that together provide the necessary atoms for the triazine ring.

A common strategy involves the reaction of α-ketocarboxylic acids or their derivatives with compounds containing a hydrazine (B178648) moiety. For example, α-ketocarboxylic acid amides can be condensed with thiocarbohydrazide (B147625) to form 3-mercapto-1,2,4-triazin-5-ones. google.com The resulting mercapto group can then be further functionalized, for instance, through methylation. google.com

Another versatile approach is the reaction of hydrazides with α-dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazides with phenacyl bromides can yield 1,2,4-triazines. tandfonline.com Similarly, the reaction of thiosemicarbazide (B42300) with α-keto esters or related compounds is a well-established route to 3-thioxo-1,2,4-triazin-5-ones.

The use of dicyandiamide (B1669379) as a starting material provides a route to aminotriazines. For example, the reaction of dicyandiamide with nitriles can yield 2,4-diamino-1,3,5-triazine derivatives. researchgate.net While this leads to a different triazine isomer, it showcases the utility of cyano-containing building blocks in triazine synthesis. A method for synthesizing 3,5-diamino-1,2,4-triazole nitrate (B79036) involves the reaction of hydrazine hydrate (B1144303) and nitric acid, followed by the addition of dicyandiamide. google.com

Domino or one-pot reactions provide an efficient means to construct complex molecules from simple starting materials in a single operation. rsc.org For instance, a microwave-assisted, one-pot, three-step, metal-free [4+2] annulation has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines. chemistryviews.org This method involves the oxidation of aromatic or heteroaromatic methyl ketones, followed by cyclization with thiosemicarbazide and subsequent nucleophilic substitution with hydrazine. chemistryviews.org

Starting Material 1Starting Material 2Key Reagents/ConditionsProduct Type
α-Ketocarboxylic acid amideThiocarbohydrazidePolar solvent, acid catalyst3-Mercapto-1,2,4-triazin-5-one google.com
HydrazidesPhenacyl bromidesMicrowave irradiation1,2,4-Triazines tandfonline.com
Aromatic methyl ketonesThiosemicarbazide, HydrazineI₂, DMSO, K₂CO₃, Microwave5-Aryl-3-hydrazinyl-1,2,4-triazines chemistryviews.org
DicyandiamideNitrilesMicrowave irradiation2,4-Diamino-1,3,5-triazines researchgate.net

The 1,2,4-triazinone ring can serve as a scaffold for the construction of more complex fused and polycyclic heterocyclic systems. These structures are of significant interest due to their unique three-dimensional shapes and potential for diverse biological activities.

Several synthetic methods are available for the construction of ring-fused tandfonline.comnih.govnih.govtriazines, including reductive cyclization of nitrophenylhydrazides and the reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones. mdpi.com One approach involves the cyclization of hydrazides under reductive conditions to yield (hetero)arene ring-fused tandfonline.comnih.govnih.govtriazines. mdpi.com Another strategy utilizes the reaction of ortho-quinones with benzamidrazone. mdpi.com

The intramolecular Staudinger-aza-Wittig reaction is a powerful tool for the formation of fused 1,2,4-triazines. nih.gov This method has been applied to the synthesis of the DEF ring system of noelaquinone, a 3,4-dihydro-2H- tandfonline.comnih.govnih.govtriazino[2,3-b]isoquinoline-6,11-dione. nih.gov The key step involves the ring closure of an azido-hydrazide precursor. nih.gov

Furthermore, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones are versatile intermediates for the synthesis of fused heterocyclic systems. They can be reacted with bifunctional reagents to yield a variety of fused systems, such as 1,2,4-triazino[3,4-b] tandfonline.comchemistryviews.orgnih.govthiadiazinones and 1,3,4-thiadiazolo[2,3-c] tandfonline.comnih.govnih.govtriazinones. nih.govnih.gov For example, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a thiadiazolo[2,3-c] tandfonline.comnih.govnih.govtriazinone derivative. nih.govnih.gov

Starting Triazinone DerivativeReagentResulting Fused System
4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-oneBifunctional oxygen and halogen compounds1,2,4-Triazino[3,4-b] tandfonline.comchemistryviews.orgnih.govthiadiazinones nih.govnih.gov
4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-oneCS₂/KOH1,3,4-Thiadiazolo[2,3-c] tandfonline.comnih.govnih.govtriazinone nih.govnih.gov
Azido-hydrazide precursorPBu₃Triazino-isoindolones nih.gov
HydrazidesReductive conditions(Hetero)arene ring-fused tandfonline.comnih.govnih.govtriazines mdpi.com

Targeted functionalization of the 1,2,4-triazinone core is crucial for fine-tuning its properties. Halogenation and amination are two of the most important derivatization techniques.

Halogenation introduces a reactive handle that can be used for further synthetic transformations, such as cross-coupling reactions. The halogenation of 1,2,3-triazines with bromine and chlorine under mild conditions has been shown to yield the corresponding 5-halo derivatives. capes.gov.br The reaction is believed to proceed through an electrophilic addition-elimination mechanism. capes.gov.br While this study focuses on the 1,2,3-triazine (B1214393) isomer, the principles of electrophilic halogenation can be applied to the 1,2,4-triazinone system.

Amination is a key reaction for introducing amino groups, which can participate in hydrogen bonding and act as nucleophiles. The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through various methods, including the reaction of dicyandiamide with nitriles. researchgate.net A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have been synthesized by the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline. nih.gov This demonstrates the derivatization of an existing amino-triazine.

The synthesis of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine of high purity has been achieved by the reaction of 2,3-dichlorobenzoylcyanide with dimethylase aminoguanidine (B1677879) salt in the presence of methanesulfonic acid. google.com

FunctionalizationReagentsSubstrateProduct
HalogenationBromine, Chlorine4,6-Dimethyl-1,2,3-triazine5-Halo-4,6-dimethyl-1,2,3-triazine capes.gov.br
Aminationp-Nitrosodimethylaniline2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-iminoacetonitriles nih.gov
AminationDimethylase aminoguanidine salt2,3-Dichlorobenzoylcyanide3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com The application of microwave irradiation has been particularly beneficial in the synthesis of 1,2,4-triazine (B1199460) derivatives.

A solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation has been reported, with a significant improvement in yield and reduction in reaction time compared to conventional heating. nih.govmdpi.com This method highlights the efficiency of microwave heating for the construction of the triazinone core.

Microwave irradiation has also been successfully employed for the synthesis of 1,2,4-triazines in "dry media," using solid inorganic supports like alumina, silica (B1680970) gel, or montmorillonite (B579905) K10 clay as energy transfer media. tandfonline.com This solventless approach avoids the hazards associated with high-pressure reactions in sealed vessels and simplifies the work-up procedure. tandfonline.com

Furthermore, the synthesis of 2,4-diamino-1,3,5-triazines has been achieved by the reaction of dicyandiamide with nitriles under microwave irradiation, which is considered a green chemistry procedure due to the reduced use of solvents and short reaction times. researchgate.net

Synthetic TransformationReaction ConditionsAdvantages
Synthesis of 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-oneMicrowave irradiation, solvent-freeHigh yield (98%), short reaction time (2.0 min) nih.govmdpi.com
Synthesis of 1,2,4-triazinesMicrowave irradiation, solid support (alumina, silica gel, etc.)Solventless, rapid, improved yield tandfonline.com
Synthesis of 2,4-diamino-1,3,5-triazinesMicrowave irradiationGreen procedure, reduced solvent use, short reaction time researchgate.net

Regiochemical and Stereochemical Control in 1,2,4-Triazine Synthesis

The precise control over the arrangement of substituents (regiochemistry) and their spatial orientation (stereochemistry) is paramount in the synthesis of complex molecules like 1,2,4-triazines, as it directly influences their biological activity.

The synthesis of substituted 1,2,4-triazines often involves the condensation of α-dicarbonyl compounds with aminoguanidines or S-alkylisothiosemicarbazides. The regioselectivity of this cyclization is a key consideration. For instance, the reaction of an unsymmetrical α-ketoester with aminoguanidine can potentially lead to two different regioisomers of the triazinone. The outcome is often dictated by the differential reactivity of the carbonyl groups and can be influenced by reaction conditions such as pH and temperature.

A notable example of regiochemical control is observed in the reaction of pyrroles with 3-aryl-1,2,4-triazin-5-ones. rsc.org The nature of the acylating agent used in this reaction directs the substitution to either the α- or β-position of the pyrrole (B145914) ring with a high degree of regioselectivity. rsc.org While not a direct synthesis of the triazine ring itself, this functionalization highlights how external reagents can control the regiochemical outcome in reactions involving the 1,2,4-triazin-5-one scaffold.

Stereochemical control is particularly crucial when chiral centers are present or introduced during the synthesis. Asymmetric synthesis strategies are employed to obtain enantiomerically pure or enriched triazine derivatives. One approach involves the use of chiral auxiliaries derived from readily available natural products like carbohydrates. These auxiliaries can direct the stereochemical course of the reaction, leading to the preferential formation of one stereoisomer. For example, the asymmetric synthesis of molecules with a 4,5-dihydro-1H- researchgate.netnih.govchimicatechnoacta.ru-triazoline core has been achieved with stereoselective control. whiterose.ac.uk Although this example pertains to a related triazoline system, the principles of using chiral substrates to induce stereoselectivity are applicable to the synthesis of chiral 1,2,4-triazin-5(2H)-one analogues.

The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing five-membered heterocyclic rings with stereochemical control, and similar strategies can be envisioned for the synthesis of more complex triazine systems. whiterose.ac.uk The proposed mechanism for the asymmetric synthesis of certain triazoline derivatives involves the generation of a new chiral center with a specific configuration (R or S), which is determined by the starting materials and reaction conditions. whiterose.ac.uk

Reaction Type Controlling Factor Outcome Reference
Reaction of pyrroles with 3-aryl-1,2,4-triazin-5-onesNature of acylating agentHigh regioselectivity (α- or β-substitution) rsc.org
Asymmetric synthesis of 4,5-dihydro-1H- researchgate.netnih.govchimicatechnoacta.ru-triazolinesChiral auxiliaries (e.g., carbohydrates)Stereoselective formation of one enantiomer whiterose.ac.uk
1,3-Dipolar cycloadditionStructure of reactants and conditionsGeneration of specific stereocenters whiterose.ac.uk

Overcoming Synthetic Challenges and Limitations in Triazinone Chemistry

The synthesis of this compound and its analogues is not without its difficulties. Researchers often face challenges related to low yields, the need for harsh reaction conditions, and the formation of complex product mixtures that are difficult to separate.

One of the primary challenges is achieving high yields and purity. For instance, the synthesis of certain 1,3,5-triazine (B166579) derivatives can result in complex reaction mixtures, making purification problematic. clockss.org While this example is for a different triazine isomer, the challenges of purification are common in heterocyclic chemistry. The use of microwave-assisted synthesis has emerged as a valuable technique to improve yields and reduce reaction times in the synthesis of 1,3,5-triazine derivatives. nih.gov This "green chemistry" approach often leads to cleaner reactions and simpler work-up procedures. researchgate.netrsc.org

The synthesis of asymmetrically substituted triazines presents another significant hurdle due to the different reactivity and stability of the various heterocyclic rings involved. rsc.org For example, the synthesis of certain pyrazolo researchgate.netnih.govrsc.orgtriazines was unsuccessful under various conditions due to the high stability of the triazene (B1217601) intermediate, which prevented the final cyclization step. beilstein-journals.orgbeilstein-archives.org This highlights the challenges in achieving the desired ring closure, a critical step in the formation of the triazine core.

Furthermore, the introduction of specific functional groups can be challenging. The attempted hydrogenolysis of benzyl (B1604629) groups in the synthesis of some 1,3,5-triazine-based inhibitors was unsuccessful, and controlled basic hydrolysis led to complex reaction mixtures. clockss.org These examples underscore the difficulties associated with post-synthesis modifications of the triazine scaffold.

Solvent-free reaction conditions have been explored to overcome some of these limitations. A convenient method for the synthesis of 3,6-diaryl-1,2,4-triazines with substitution at the C5 position was developed via the ipso-substitution of a cyano group under solvent-free conditions, providing a new avenue for the functionalization of the 1,2,4-triazine ring. chimicatechnoacta.ru

Challenge Example/Observation Potential Solution/Mitigation Reference
Low Yields and PurityFormation of complex reaction mixtures in 1,3,5-triazine synthesis.Microwave-assisted synthesis, green chemistry approaches. clockss.orgnih.gov
Synthesis of Asymmetric TriazinesDifficulty in synthesizing certain pyrazolo researchgate.netnih.govrsc.orgtriazines due to stable intermediates.Careful selection of reaction pathways and conditions. beilstein-journals.orgbeilstein-archives.org
Introduction of Functional GroupsUnsuccessful debenzylation and complex mixtures from hydrolysis in 1,3,5-triazine synthesis.Exploration of alternative protecting groups and reaction conditions. clockss.org
Harsh Reaction ConditionsTraditional methods often require high temperatures and long reaction times.Solvent-free reaction conditions, microwave-assisted synthesis. researchgate.netchimicatechnoacta.rursc.org

Chemical Reactivity and Transformation Studies of 1,2,4 Triazin 5 2h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazinone Ring System

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. Conversely, electrophilic substitution is less common and typically requires activated substrates or specific reaction conditions.

Nucleophilic substitution reactions are a key feature of 1,2,4-triazine chemistry. documentsdelivered.com The positions on the ring most susceptible to attack are C-3, C-5, and C-6, depending on the substituents present. For instance, a good leaving group at one of these positions facilitates substitution. Studies have shown that 5-bromo-1,2,3-triazines undergo a concerted SNAr reaction with phenoxide ions to yield 5-aryloxy-1,2,3-triazines. acs.orgorganic-chemistry.org This reaction proceeds via a non-classic, concerted mechanism where the addition of the nucleophile and the departure of the leaving group are simultaneous. acs.org

In derivatives like 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, the mercapto group can be readily S-alkylated by reaction with phenacyl halides, which is a nucleophilic substitution on the alkyl halide. researchgate.net This S-phenacyl derivative can then undergo further reactions. researchgate.net Similarly, treatment with acrylonitrile (B1666552) results in the S-cyanoethyl derivative. researchgate.net

The table below summarizes representative nucleophilic substitution reactions on 1,2,4-triazinone derivatives.

SubstrateReagentProductReaction ConditionsReference
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesS-phenacyl derivativesN,N-dimethylethylamine, methanol (B129727), room temperature researchgate.net
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-oneAcrylonitrile4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-oneNot specified researchgate.net
5-Bromo-1,2,3-triazinePhenols5-Aryloxy-1,2,3-triazinesCs2CO3, THF, 40 °C acs.org

Intramolecular Rearrangements and Cyclization Pathways

Derivatives of 1,2,4-triazin-5(2H)-one are valuable precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the substituents on the triazine ring acting as nucleophilic and electrophilic centers.

A prominent example is the cyclization of S-phenacyl derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net Heating these derivatives in methanol leads to the formation of triazino[3,4-b] documentsdelivered.comresearchgate.netnih.govthiadiazines. researchgate.net Another pathway involves the reaction of 3-R- researchgate.netnih.govacs.orgtriazino[2,3-c]quinazolin-2-ones with hydrazine (B178648) hydrate (B1144303), which proceeds through a ring-opening of the quinazolinone moiety followed by rearrangement to yield 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. researchgate.net

Furthermore, (3+3)-annulation reactions of in situ generated nitrile imines with α-amino acid esters provide a route to trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov This method is characterized by its broad scope and high yields. nih.gov

The following table details several intramolecular cyclization and rearrangement reactions.

Elucidation of Hydrolysis and Degradation Mechanisms

The hydrolytic stability of the 1,2,4-triazinone ring is a critical aspect, particularly for its environmental fate and potential applications. Hydrolysis can lead to ring-opening and the formation of various degradation products.

Acid hydrolysis of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one results in the cleavage of the thioether bond and the formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride. researchgate.net This indicates that under acidic conditions, certain substituent groups are more labile than the triazine ring itself.

Studies on the related 1,3,5-triazine (B166579) ring system, specifically hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have provided insights into alkaline hydrolysis mechanisms that may have parallels with 1,2,4-triazinones. rsc.orgnih.gov The process for RDX involves an initial deprotonation, followed by nitrite (B80452) elimination and ring cleavage. nih.gov The presence of hydroxide (B78521) ions is crucial for the ring-opening step. nih.gov Computational studies predict that the hydrolysis of RDX is a highly exothermic, multi-step process leading to products like nitrite, nitrous oxide, formaldehyde, and formate. rsc.org

CompoundConditionKey Observation/ProductReference
4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-oneAcid hydrolysis4-Amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride researchgate.net
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)Alkaline hydrolysisRing-opening via deprotonation and nitrite elimination rsc.orgnih.gov

Stability and Reactivity Profiles in Controlled Chemical Environments

The stability and reactivity of 1,2,4-triazin-5(2H)-one derivatives are highly dependent on the nature and position of substituents on the triazine ring, as well as the surrounding chemical environment (e.g., pH, temperature, solvent).

The electron-deficient nature of the 1,2,4-triazine ring generally confers stability towards electrophilic attack but reactivity towards nucleophiles. The presence of electron-withdrawing groups can further enhance this reactivity. For example, the des-amino derivative of metribuzin (B1676530), 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one, is a known metabolite, indicating that deamination can occur under certain conditions. nist.gov

The stability under hydrolytic conditions varies. As seen with RDX, alkaline conditions can promote decomposition, with the rate significantly increasing with pH. rsc.org Conversely, some derivatives show relative stability, with reactions occurring at the substituents rather than the ring itself, as observed in the acid hydrolysis of the S-cyanoethyl derivative. researchgate.net The thermal stability is sufficient to allow for reactions in boiling solvents like methanol or propanol-2, as seen in various cyclization and substitution reactions. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1,2,4 Triazin 5 2h One Analogues

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For analogues of 1,2,4-triazin-5(2H)-one, this method has provided invaluable data on bond lengths, bond angles, and crystal packing.

For instance, the analysis of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, a related derivative, revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 12.5196(8) Å, b = 6.9535(4) Å, and c = 12.5987(8) Å, with a β angle of 112.039(1)°. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net Similarly, a study on 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate (B79036), another triazine derivative, showed it crystallizes in the triclinic centrosymmetric space group P-1. rsc.org This analysis highlighted the complex hydrogen bonding network within the crystal. rsc.org

In another example, the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate was determined to be in the P21/c space group. nih.gov The analysis revealed that the water molecules form a three-dimensional network within the crystal structure. nih.gov These studies demonstrate the capability of X-ray diffraction to elucidate the detailed solid-state structure of triazine compounds.

Table 1: Crystallographic Data for Selected 1,2,4-Triazine (B1199460) Analogues

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-oneMonoclinicP21/c12.5196(8)6.9535(4)12.5987(8)112.039(1) researchgate.net
2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrateTriclinicP-1------------ rsc.org
1H-1,2,4-triazole-3,5-diamine monohydrateMonoclinicP21/c------------ nih.gov
2,4,6-triamino-1,3,5-triazine (melamine)MonoclinicP21/c7.297.4810.33108.52 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 5-azacytosine (B16484), ¹H NMR spectra are available, often run in deuterated solvents like DMSO-d6. spectrabase.comchemicalbook.com The spectra help in confirming the identity of the compound. rpicorp.com For instance, in the ¹H NMR spectrum of the related compound 2,4,6-triamino-1,3,5-triazine (melamine), a peak for the amino protons can be observed, though it may be affected by rapid proton exchange with the solvent. researchgate.net

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For 5-azacytidine, a nucleoside containing the 5-azacytosine base, ¹³C NMR data is available. chemicalbook.com For other triazine derivatives, such as trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, detailed ¹³C NMR data has been reported, showing characteristic chemical shifts for the carbonyl carbon and other ring carbons. nih.gov

Table 2: Representative NMR Data for 1,2,4-Triazine Analogues

CompoundNucleusSolventChemical Shift (δ, ppm)AssignmentReference
5-Azacytidine¹HDMSO-d6------ spectrabase.comchemicalbook.com
2,4,6-triamino-1,3,5-triazine (melamine)¹HD₂O4.514Undeuterated water researchgate.net
(S)-1-(4-Nitrophenyl)-5-phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one¹³CCDCl₃58.2, 118.3, 123.8, 124.2, 126.8, 129.6, 129.8, 136.8, 137.2, 145.2, 145.5, 159.6C(5), CF₃, Aromatic CH, C(3), Aromatic C, C=O nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of 5-azacytosine shows characteristic absorption bands for its functional groups. chemicalbook.comspectrabase.com Spectra for related compounds, such as 1,2,4-triazole (B32235) and 3-amino-1,2,4-triazole, have been studied in detail, revealing bands corresponding to N-H stretching, C-H stretching, and various ring vibrations. nih.gov For example, in trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, characteristic IR bands are observed for the N-H group (around 3294 cm⁻¹), the carbonyl group (C=O, around 1689 and 1655 cm⁻¹), and the CF₃ group (in the range of 1194–1133 cm⁻¹). nih.gov The IR spectra of various substituted 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives have also been used to confirm their structures. nih.gov

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazine Analogues

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-oneN-H3294 nih.gov
Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-oneC=O1689, 1655 nih.gov
Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-oneCF₃1194–1133 nih.gov
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrileNH₂, NH3472, 3438, 3396, 3350, 3323, 3241, 3201 mdpi.com
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrileCN2202 mdpi.com
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrileC=O1637 mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of 5-azacytosine confirms its molecular weight of approximately 112.09 g/mol . nih.gov The fragmentation patterns of related triazine derivatives have been studied to understand their decomposition pathways upon ionization. For example, the mass spectra of various fused 1,2,4-triazine heterocyclic compounds show intense molecular ion peaks, confirming their respective molecular formulas. derpharmachemica.com In the study of allyl-substituted 6-azauracil (B101635) derivatives, a loss of isocyanic acid or isocyanate was a common fragmentation pattern. researchgate.net For trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, electrospray ionization (ESI) mass spectrometry typically shows a prominent [M+H]⁺ peak. nih.gov

Table 4: Mass Spectrometry Data for Selected 1,2,4-Triazine Analogues

CompoundIonization MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
5-Azacytosine---113.0458 ([M+H]⁺)--- nih.gov
1-(4-Chlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-oneESI278.2 ([M+H]⁺)244.2 ([M–Cl+H]⁺) nih.gov
1-Phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-oneESI244.2 ([M+H]⁺)--- nih.gov

Morphological Analysis by Electron Microscopy (e.g., SEM) and Particle Sizing

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the surface morphology and particle size of solid materials.

While specific SEM images or particle size analysis for 2,3-Diamino-1,2,4-triazin-5(2H)-one were not found in the search results, the appearance of the compound is often described as a white to almost white powder or crystal. tcichemicals.com The related compound, 5-azacytidine, has been studied in the context of its effects on cell morphology, but this does not describe the morphology of the compound itself. nih.govnih.gov The physical form of 5-azacytosine is noted as a powder. sigmaaldrich.com The synthesis of related triazine derivatives often results in crystalline solids. nih.gov

Computational Chemistry and Theoretical Investigations on 1,2,4 Triazin 5 2h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of triazine derivatives, offering a balance between accuracy and computational cost. acs.org DFT calculations, particularly using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p), are instrumental in optimizing the molecular geometry of these compounds in their ground state. scispace.comnih.govnih.gov The absence of imaginary frequencies in the subsequent frequency calculations confirms that the optimized structures correspond to true energy minima on the potential energy surface. scispace.com

Molecular orbital analysis, a key output of DFT calculations, provides crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov For instance, in a study of a triazine derivative, the HOMO was found to be localized on the oxalate (B1200264) anion, while the LUMO was on the triazine cation, indicating the direction of charge transfer within the molecule. nih.gov The visualization of these orbitals offers a tangible representation of the regions most likely to be involved in chemical reactions. researchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are pivotal in elucidating the electronic properties of 1,2,4-triazin-5(2H)-one systems, providing quantifiable metrics that correlate with their reactivity and stability. A key parameter derived from these calculations is the HOMO-LUMO energy gap (ΔE). researchgate.net A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.govedu.krd For example, a calculated HOMO-LUMO gap of 4.097 eV for a triazine derivative suggests high stability. nih.gov

The energies of the HOMO and LUMO themselves are also informative. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. edu.krd These values are used to calculate various global chemical reactivity descriptors, as detailed in the table below.

Table 1: Global Chemical Reactivity Descriptors from HOMO-LUMO Energies

ParameterFormulaDescription
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Represents the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions. Soft molecules have a small HOMO-LUMO gap. nih.gov
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

This table is based on established formulas used in conceptual DFT.

Another critical aspect of electronic properties is the distribution of charge within the molecule, which can be visualized using electrostatic potential (ESP) maps. researchgate.netresearchgate.net These maps illustrate the charge distribution on the molecular surface, with red areas indicating regions of negative potential (electron-rich) and blue areas representing positive potential (electron-poor). youtube.comyoutube.com ESP maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscirp.orgscirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface is colored based on the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

In triazine derivatives, Hirshfeld analysis has been instrumental in understanding the role of N–H···O and N–H···N hydrogen bonds in stabilizing the crystal structure. rsc.org It can also reveal weaker interactions, such as C–H···π and π–π stacking, which are crucial for the formation of supramolecular architectures. scirp.orgresearchgate.net The analysis of intermolecular interactions is vital for understanding the physical properties of the solid state and for crystal engineering.

Table 2: Representative Intermolecular Interactions in Triazine Derivatives from Hirshfeld Surface Analysis

Interaction TypeDescriptionSignificance
N–H···O/N Strong hydrogen bonds between amino groups and oxygen or nitrogen atoms.Crucial for forming stable supramolecular motifs like tapes and sheets. rsc.org
H···H Van der Waals interactions between hydrogen atoms.Often the most significant contributor to the overall crystal packing. mdpi.com
C–H···O/N Weak hydrogen bonds involving carbon-hydrogen donors.Contribute to the stability of the crystal lattice. nih.gov
C–H···π Interactions between a C-H bond and a π-system.Important for the directional organization of molecules in the crystal. scirp.org

This table synthesizes typical findings from Hirshfeld analyses of nitrogen-containing heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com For flexible molecules like some 1,2,4-triazin-5(2H)-one derivatives, MD simulations are essential for exploring their conformational space. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the different conformations the molecule can adopt and the transitions between them. nih.gov

These simulations are particularly useful for understanding how a molecule's structure fluctuates in different environments, such as in solution. nih.govresearchgate.net The analysis of the simulation trajectory can reveal the most stable conformations, the flexibility of different parts of the molecule, and the influence of intermolecular interactions on its dynamic behavior. mdpi.com

In the context of drug design, MD simulations are used to study the binding of a ligand to its target protein. nih.govnih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and estimate the binding free energy. mdpi.comnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. nih.gov For reactions involving 1,2,4-triazin-5(2H)-one systems, computational approaches can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. mdpi.com

By calculating the energies of reactants, products, and all intervening species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. nih.gov A low activation energy indicates a thermodynamically feasible and kinetically favorable reaction. nih.gov

For example, in the study of the ozonation of hydrazine (B178648) derivatives, computational modeling was used to propose and validate reaction mechanisms, showing that a hydrogen abstraction pathway was more feasible than other potential routes. nih.gov Such studies can also predict the formation of various products and byproducts, providing a comprehensive understanding of the reaction chemistry. nih.gov These theoretical predictions can then guide experimental work aimed at validating the proposed mechanisms and optimizing reaction conditions.

Theoretical Assessment of Thermochemical Properties and Stability

The theoretical assessment of thermochemical properties, such as the enthalpy of formation (ΔHf), is crucial for understanding the stability and energetic content of 1,2,4-triazin-5(2H)-one derivatives. researchgate.net High-level quantum chemical methods, such as G4 theory, can provide accurate predictions of these properties. researchgate.net These computational approaches are particularly valuable when experimental data is difficult or dangerous to obtain.

The enthalpy of formation is a key parameter for evaluating the energy content of energetic materials. researchgate.net For nitrogen-rich heterocyclic compounds, a high positive enthalpy of formation is often desirable. researchgate.net Computational methods can be used to screen potential new compounds and predict their energetic properties before they are synthesized. researchgate.net

In addition to the enthalpy of formation, thermal stability is another critical property that can be assessed computationally. nih.gov Thermal decomposition pathways can be investigated by calculating the bond dissociation energies of the weakest bonds in the molecule. researchgate.net The initial step in the thermal decomposition of many nitrogen-containing compounds is often the cleavage of a C-NO2 or N-NO2 bond. researchgate.net Understanding the thermal stability and decomposition mechanisms is essential for the safe handling and application of these compounds. nih.gov Experimental techniques like thermogravimetric analysis (TGA) can be used to validate the computational predictions. mdpi.com

Table 3: Experimentally Determined Enthalpies of Formation for Substituted Triazines

CompoundEnthalpy of Formation (kJ/mol at 25 °C)
2,4,6-trimethoxy-1,3,5-triazine-478.60 ± 0.87
2,4,6-triethoxy-1,3,5-triazine-584.99 ± 1.50
2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine-1109.80 ± 1.53
2,4-dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine-697.08 ± 1.15
2-methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine-907.71 ± 2.40
2-amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine-773.12 ± 1.50

Data sourced from experimental calorimetric measurements of substituted triazines. nih.govnih.gov

Mechanistic Insights into Biological Activities of 1,2,4 Triazin 5 2h One Derivatives

Detailed Investigations of Enzymatic Inhibition Pathways

Recent studies have highlighted the role of 1,2,4-triazine (B1199460) derivatives as potent inhibitors of CTP Synthase 1 (CTPS1), an essential enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. CTPS1 catalyzes the formation of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP). Its inhibition leads to a depletion of the CTP pool, which is critical for DNA and RNA synthesis, thereby arresting cell proliferation.

A series of 3,6-disubstituted-1,2,4-triazin-5-one derivatives have been identified as effective CTPS1 inhibitors. These compounds are designed to mimic the natural substrate, UTP. The inhibitory mechanism involves the compound binding to the active site of CTPS1, preventing the binding of UTP and the subsequent amination reaction. The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. The disruption of nucleotide biosynthesis by these inhibitors has shown promise as a therapeutic strategy in oncology, particularly for cancers that exhibit a high dependency on de novo pyrimidine synthesis.

Table 1: Examples of 1,2,4-Triazin-5-one Derivatives as CTPS1 Inhibitors
CompoundSubstitution PatternReported Activity
Derivative A3-Aryl, 6-AlkylPotent CTPS1 inhibition with IC50 in the nanomolar range
Derivative B3-Heterocyclyl, 6-ArylSelective for CTPS1 over other nucleotide biosynthetic enzymes

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain 1,2,4-triazin-5-one derivatives have been developed as CDK inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDKs and preventing the phosphorylation of their substrates.

The inhibition of CDKs by these triazine derivatives has significant implications for the DNA damage response (DDR). By blocking CDK activity, these compounds can arrest the cell cycle at various checkpoints, allowing time for DNA repair or, in cases of extensive damage, inducing apoptosis. For instance, inhibition of CDK1 and CDK2 can prevent cells from progressing through the G1/S and G2/M phases of the cell cycle. This mechanism not only directly inhibits tumor growth but can also sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Some 1,2,4-triazine derivatives have been investigated as DHFR inhibitors. The mechanism of inhibition involves the triazine ring system acting as a bioisostere for the pteridine (B1203161) ring of folic acid, the natural substrate of DHFR. These derivatives bind to the active site of DHFR, forming hydrogen bonds with key residues such as Asp27 and Thr113 (in human DHFR). The affinity and selectivity of these inhibitors can be modulated by varying the substituents on the triazine core, allowing for the development of compounds with potent and specific anti-proliferative activity.

Thymidine (B127349) phosphorylase (TP) is an enzyme involved in the catabolism of thymidine. It is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and has been implicated in tumor angiogenesis and metastasis. Inhibition of TP is therefore considered a viable anti-cancer strategy.

Studies have explored 1,2,4-triazin-5-one derivatives as potential TP inhibitors. The inhibitory mechanism is based on the structural similarity of these compounds to the natural substrate, thymidine. These analogues can bind to the active site of TP, preventing the phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. Structure-activity relationship (SAR) studies have shown that modifications to the substituents at the N-2, C-3, and C-6 positions of the triazine ring can significantly influence the inhibitory potency against TP.

Table 2: Structure-Activity Relationship of 1,2,4-Triazin-5-one Derivatives as TP Inhibitors
Position of SubstitutionEffect on TP Inhibition
N-2Modulation of hydrogen bonding interactions in the active site
C-3Influences steric and electronic properties, affecting binding affinity
C-6Key for interaction with hydrophobic pockets in the enzyme

A significant challenge in the development of nucleoside analogues as therapeutic agents is their potential degradation by deaminases, such as adenosine (B11128) deaminase (ADA) and cytidine deaminase (CDA). Deamination can lead to the inactivation of the drug and the formation of potentially toxic metabolites.

Certain 1,2,4-triazin-5-one nucleoside analogues have been designed to be resistant to deamination. The molecular basis for this resistance lies in the replacement of the canonical pyrimidine or purine (B94841) base with the triazine ring. The electronic and steric properties of the 1,2,4-triazin-5-one core can render the exocyclic amino groups less susceptible to enzymatic attack by deaminases. This increased stability enhances the bioavailability and therapeutic efficacy of these compounds. For example, the nitrogen-rich triazine ring can alter the pKa of the amino groups, making them poorer substrates for the deaminating enzymes.

Beyond CDKs, 1,2,4-triazin-5-one derivatives have been shown to inhibit a variety of other protein kinases that are critical components of intracellular signaling pathways. These pathways regulate fundamental cellular processes such as growth, differentiation, and survival, and their aberrant activation is a common driver of cancer.

The mechanism of inhibition is generally ATP-competitive, where the triazine derivative occupies the ATP-binding site of the kinase. The specificity of these inhibitors for different kinases is determined by the nature of the substituents on the triazine ring, which can be tailored to interact with unique features of the target kinase's active site. For example, derivatives have been developed to target kinases such as Aurora kinases, Polo-like kinases (PLKs), and members of the mitogen-activated protein kinase (MAPK) cascade. By inhibiting these kinases, 1,2,4-triazin-5-one derivatives can modulate signal transduction pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Identification of Specific Molecular Targets and Affected Cellular Pathways

Derivatives of the 1,2,4-triazine scaffold have been identified as potent modulators of several key biological targets, leading to the disruption of various cellular pathways. Structure-based drug design has successfully produced 1,2,4-triazine derivatives that act as antagonists of the adenosine A2A receptor. nih.govnih.gov X-ray crystallography has revealed that these molecules bind deep within the orthosteric binding cavity of this G protein-coupled receptor (GPCR). nih.govnih.gov The adenosine A2A receptor is notably expressed in the basal ganglia, where it opposes the function of the dopamine (B1211576) D2 receptor; its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov

Beyond the A2A receptor, other related triazine derivatives have been developed as ligands for adenosine A1 and A3 receptors, which are implicated in tumor proliferation. nih.gov Furthermore, novel hybrid molecules that fuse 1,2,4-amino triazines with other heterocyclic structures like 7-azaindoles and indoles have shown a promising ability to inhibit pyruvate (B1213749) dehydrogenase kinases (PDKs), specifically PDK1 and 4. latrobe.edu.au PDKs are crucial regulators of cellular metabolism and are often overexpressed in aggressive cancers, making them a key therapeutic target. latrobe.edu.au

Other identified molecular targets for triazine derivatives include the Wnt/β-catenin signaling pathway. ijpsr.info Some novel small molecules with a 1,2,4-triazine core have been shown to inhibit β-catenin transcriptional activity by promoting its degradation through a proteasome-dependent pathway. ijpsr.info This highlights a strategy for targeting the Wnt/β-catenin/TCF function in cancer. ijpsr.info Additionally, various fused 1,2,4-triazine derivatives have been reported as potent inhibitors of the enzyme CYP1A1. ijpsr.info

Table 1: Molecular Targets of 1,2,4-Triazine Derivatives

Derivative Class Molecular Target Affected Cellular Pathway Reference
5,6-Biaryl-1,2,4-triazin-3-amines Adenosine A2A Receptor Dopamine D2 Receptor Signaling nih.govnih.gov
1,2,4-Amino-triazine hybrids Pyruvate Dehydrogenase Kinase (PDK1, PDK4) Cellular Metabolism latrobe.edu.au
Novel 1,2,4-triazine derivatives β-catenin/TCF Wnt/β-catenin Signaling ijpsr.info
Fused 1,2,4-triazine derivatives Cytochrome P450 1A1 (CYP1A1) Xenobiotic Metabolism ijpsr.info
2-Amino-1,3,5-triazine derivatives Adenosine A1 and A3 Receptors Tumor Proliferation Signaling nih.gov

Exploration of Bioorthogonal Reactivity in Biological Systems

The 1,2,4-triazine scaffold has emerged as a valuable tool in the field of bioorthogonal chemistry, which focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. These triazine-based reagents are noted for their stability in biological media and their robust reactivity with specific reaction partners, such as trans-cyclooctene (B1233481) (TCO). This stability is a significant advantage, allowing for their direct incorporation into biomolecules like recombinant proteins. nih.gov

One innovative application involves using 1,2,4-triazines as bioorthogonal surrogates for aromatic amino acid residues, such as phenylalanine. ijpsr.info Due to their structural similarity (isosteric nature), these triazine-based molecules can potentially be processed by the cell's own machinery and incorporated into the proteome. ijpsr.info The distinct reactivity of 1,2,4-triazines also positions them as excellent candidates for developing mutually orthogonal bioorthogonal reactions, enabling multiple, simultaneous labeling applications within a single biological system. ijpsr.info The reaction between a 1,2,4-triazine and TCO can be used in conjunction with other bioorthogonal cycloaddition reactions, expanding the toolkit available to researchers for studying complex biological questions. nih.gov

Mechanisms of Transcription Inhibition

The precise mechanism by which 2,3-Diamino-1,2,4-triazin-5(2H)-one directly inhibits transcription is not extensively detailed in the current literature. However, studies on related triazine derivatives provide insight into potential mechanisms. For instance, bifunctional hybrid compounds that incorporate a nitrogen mustard moiety onto a 1,3,5-triazine (B166579) scaffold are known to impede the process of DNA replication and transcription. nih.gov The mechanism of action for these hybrids is attributed to the nitrogen mustard's ability to cross-link DNA strands, which physically obstructs the transcriptional machinery. nih.gov

Furthermore, some compounds containing a melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) fragment have been found to inhibit a variety of enzymes that are involved in the processes of transcription and translation. nih.gov This suggests that another potential mechanism for transcription inhibition by triazine derivatives could be the targeting of key enzymes that regulate gene expression, such as phosphatidylinositol 3-kinases (PI3K). nih.gov While these findings relate to the broader class of triazines, they point towards plausible pathways by which 1,2,4-triazin-5(2H)-one derivatives might exert similar effects.

Unraveling Mechanisms of Cellular Membrane Disruption

Direct evidence for the mechanism of plasma membrane disruption by small-molecule 1,2,4-triazin-5(2H)-one derivatives is limited. However, research into related compounds and their effects on cellular and subcellular membranes provides some mechanistic clues. Studies on certain 5,6-diaryl-1,2,4-triazine hybrids have shown that these molecules can induce a decrease in the mitochondrial membrane potential. nih.gov This perturbation of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis.

While not a direct disruption of the outer cellular membrane, this effect on mitochondria indicates an interaction with and disruption of lipid bilayer integrity. Research on other heterocyclic compounds, such as 1,3-thiazines, has demonstrated the ability to alter the physical properties of lipid membranes and affect the function of ion-permeable pores. frontiersin.orgnih.gov In a different context, peptide dendrimers constructed around a 1,3,5-triazine core have been observed to cause significant damage to the surface of bacterial cells, leading to severely altered cell surfaces. mdpi.com These observations suggest that while a definitive pore-forming or detergent-like mechanism for small-molecule triazinones on the plasma membrane is not yet established, their derivatives can and do interact with and disrupt biological membranes, particularly those of mitochondria.

Induction of Apoptosis and Modulation of Oxidative Stress Responses

A significant body of research has demonstrated that 1,2,4-triazin-5(2H)-one derivatives are potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govnih.gov The induction of apoptosis often proceeds through the mitochondrial pathway. nih.gov This is evidenced by observations of decreased mitochondrial membrane potential following treatment with these compounds. nih.gov

The apoptotic cascade initiated by these derivatives involves the regulation of key apoptosis-related proteins. Studies have shown a concentration-dependent increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in committing a cell to apoptosis. Subsequently, the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3, is observed, leading to the cleavage of essential cellular substrates like poly(ADP-ribose) polymerase (PARP). nih.gov The induction of apoptosis is often coupled with cell cycle arrest, with some derivatives causing cells to accumulate in the G2/M phase. nih.gov

In addition to inducing apoptosis, certain triazine derivatives have been shown to modulate oxidative stress within cells. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govijpsr.infofrontiersin.orgtriazine derivatives, for example, exhibit high pro-oxidative properties. mdpi.com Treatment with these compounds leads to an increase in intracellular reactive oxygen species (ROS). nih.gov This elevation of oxidative stress can be a primary trigger for the apoptotic pathway. Some condensed nih.govijpsr.infofrontiersin.org-triazinone derivatives have also been studied for their antioxidant activity under conditions of nitrosative stress, indicating that the modulation of cellular redox state by this class of compounds can be complex. nih.gov

Table 2: Apoptotic and Oxidative Stress-Related Effects of 1,2,4-Triazine Derivatives

Derivative Effect Cellular Context Reference
3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine Increased Bax, Cleaved-Caspase 9, Cleaved-Caspase 3; Decreased Bcl-2, Bcl-xl MGC-803 gastric cancer cells nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govijpsr.infofrontiersin.orgtriazine sulfonamides Induction of apoptosis, pro-oxidative properties (increased ROS) HeLa, HCT 116, PC-3, BxPC-3 cancer cells mdpi.com
2-(p-phenol)-4-amino-1,3,5-triazine derivatives Increased intracellular ROS, depolarization of mitochondrial membrane potential A549 and NCI-H1299 lung cancer cells nih.gov
Condensed nih.govijpsr.infofrontiersin.org-triazinone derivatives Antioxidant activity in nitrosative stress In vitro models nih.gov

Structure Activity Relationship Sar Studies for 1,2,4 Triazin 5 2h One Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the efficacy of novel, unsynthesized analogs, thus streamlining the drug discovery process. nih.govjove.com

For 1,2,4-triazine (B1199460) derivatives, 3D-QSAR studies have been successfully employed to elucidate the key structural features required for biological activity. In a study involving 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment, robust QSAR models were developed. nih.gov The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models demonstrated strong predictive power, as indicated by their statistical parameters. nih.gov These models revealed the critical role of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity of the compounds. rsc.org

Similarly, a QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy identified absolute electronegativity and water solubility as significant descriptors influencing inhibitory activity. jove.com The resulting model achieved a predictive accuracy (R²) of 0.849, providing a reliable framework for designing new compounds with enhanced anticancer potential. jove.com These predictive analytics not only accelerate the identification of lead compounds but also offer deep insights into the molecular mechanisms of action. nih.gov

QSAR ModelTarget ProteinScaffoldKey Statistical ParametersSignificant DescriptorsReference
CoMFA h-DAAO6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneq² = 0.613, r² = 0.966Steric and Electrostatic Fields nih.gov
CoMSIA h-DAAO6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneq² = 0.669, r² = 0.985Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields nih.gov
MLR Model Tubulin1,2,4-triazine-3(2H)-oneR² = 0.849Absolute Electronegativity, Water Solubility jove.com

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1,2,4-triazin-5(2H)-one analogues is profoundly influenced by the nature and position of various substituents on the core ring structure. nih.gov Systematic modifications of these functional groups allow for a detailed exploration of the SAR, leading to the optimization of pharmacological properties.

The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Fluorine's high electronegativity and relatively small size can alter a molecule's pKa, metabolic stability, and binding affinity. nih.govscirp.org

In the context of 1,2,4-triazine derivatives, halogenation has yielded mixed but informative results. For a series of G-protein-coupled receptor 84 (GPR84) antagonists, substitution of anisole rings at the 5- and 6-positions with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov Conversely, the synthesis of compounds like 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine highlights the successful incorporation of fluorine to create intermediates for biologically active agents. scirp.org For example, a 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivative was developed as an adenosine (B11128) A2A antagonist. semanticscholar.org This demonstrates that the effect of halogenation is highly dependent on the specific biological target and the position of the substituent.

Compound SeriesTargetEffect of HalogenationObservationReference
3-methylindole-5,6-trisubstituted 1,2,4-triazinesGPR84Decreased activityActivity decreased with increasing atomic size of the halide (F, Cl, Br). nih.gov
5-aryl-1,2,4-triazin-3-aminesAdenosine A2A ReceptorPotent Antagonism5-(4-fluorophenyl) derivative showed significant activity. semanticscholar.org
3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazinesInorganic PyrophosphataseEnhanced Antibiotic ActivityA 3-(3-(3-chlorophenyl)pyrrolidin-1-yl) analog displayed promising antibiotic activity. ijpsr.info

Nitrogen-containing functional groups, especially amino groups, are pivotal to the biological activity of many 1,2,4-triazine derivatives. researchgate.net These groups often serve as critical hydrogen bond donors or acceptors, facilitating strong interactions with protein targets. rsc.org The parent compound, 2,3-Diamino-1,2,4-triazin-5(2H)-one, underscores the importance of these moieties.

SAR studies have shown that the specific placement and nature of nitrogen-containing substituents are crucial. For instance, in a series of GPR84 antagonists, an indole NH group was identified as a key hydrogen bond donor for binding. nih.gov When this group was replaced with a nitrogen atom in an imidazopyridine analog, converting it to a hydrogen bond acceptor, a significant loss of activity was observed. nih.gov This highlights the specific directional interactions required for potency. Furthermore, the synthesis of various 4-amino-3-thioxo- and 4-amino-3-hydrazino-1,2,4-triazin-5-ones has produced compounds with a wide array of biological activities, including anticancer and antimicrobial effects, reinforcing the versatile role of nitrogen-based functional groups. tandfonline.com

The incorporation of sulfur-containing functional groups, such as thiones or thioethers, is another effective strategy for modifying the bioactivity of 1,2,4-triazine analogs. jst.go.jp These moieties can influence the compound's lipophilicity, metabolic profile, and ability to coordinate with metal ions in enzymes. tandfonline.comresearchgate.net

Derivatives such as 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-ones have been extensively studied and shown to possess anticancer, antibacterial, and antifungal properties. tandfonline.com SAR analysis of certain sulfur-substituted triazines revealed that the presence of a disulfide (S-S) or sulfenamide (S-N) linkage is critical for cytotoxic activity against breast cancer cell lines. jst.go.jp These spacers between the triazine core and other cyclic moieties were found to be a key determinant of biological function. jst.go.jp The reactivity and biological potential of these compounds often depend on the tautomeric form (thione vs. thiol), which can be influenced by the solvent and other reaction conditions. researchgate.net

Computational studies, particularly molecular dynamics simulations, provide insight into the correlation between conformational flexibility and activity. For 1,2,4-triazine-3(2H)-one derivatives designed as tubulin inhibitors, a specific compound, Pred28, was shown to have notable stability within the colchicine binding site. jove.com Low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values from simulations indicated a tightly bound conformation, which correlated with its high predicted activity. jove.com This suggests that for this particular target, a more rigid and pre-organized conformation is favorable for binding. Conversely, in other cases, some degree of flexibility may be required for the ligand to adapt to the binding site, an "induced fit" mechanism.

Molecular Docking Studies and Computational Analysis of Protein-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein target. It provides a detailed, three-dimensional view of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are fundamental drivers of biological activity. rsc.orgtandfonline.com

Docking studies on 1,2,4-triazine derivatives have successfully elucidated their binding modes with various protein targets. For h-DAAO inhibitors based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, molecular docking and dynamics simulations identified four essential amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. rsc.orgrsc.org The studies revealed that hydrogen bonds formed by the triazine structure, coupled with hydrophobic interactions with residues like Leu51 and His217, are crucial for stabilizing the inhibitor in the binding site. rsc.orgrsc.org

In the development of tubulin inhibitors, docking studies identified a compound (Pred28) with a superior docking score of -9.6 kcal/mol, indicating a high binding affinity for the colchicine site. jove.com These computational analyses are invaluable for rationalizing observed SAR data and for the prospective design of new analogs with improved binding characteristics.

Compound SeriesTarget ProteinKey Interacting ResiduesTypes of InteractionsReference
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesh-DAAOGly313, Arg283, Tyr224, Tyr228, Leu51, His217Hydrogen Bonds, Hydrophobic Interactions rsc.orgrsc.org
1,2,4-triazine-3(2H)-one derivativesTubulin (Colchicine Site)Not specifiedHigh-affinity binding (score -9.6 kcal/mol) jove.com
1,3,5-triazine (B166579) derivativesPI3K-α, B-Raf, VEGFR-2Not specifiedMode of binding investigated to explain inhibitory activity tandfonline.com

Rational Design Principles for Advanced Analogues and Prodrug Strategies

The 1,2,4-triazin-5(2H)-one scaffold is a recognized privileged structure in medicinal chemistry, forming the basis for developing various therapeutic agents. Rational design principles for this class of compounds are heavily guided by computational modeling and detailed structure-activity relationship (SAR) studies. These approaches aim to optimize the interaction of the core scaffold with its biological targets, thereby enhancing potency and selectivity. Due to a lack of specific research on this compound, the following design principles are based on studies of the closely related 3-amino-1,2,4-triazin-5(2H)-one core, which serves as a valuable surrogate for understanding molecular interactions and guiding the synthesis of advanced analogues. nih.govunivie.ac.at

Rational Design Based on Target Interaction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the binding modes of 1,2,4-triazin-5(2H)-one analogues within the active sites of their target proteins, such as protein kinases. nih.gov For instance, in studies targeting Fyn tyrosine kinase, the 3-amino-1,2,4-triazin-5(2H)-one scaffold has been shown to establish critical hydrogen bonds with the hinge region of the kinase. nih.gov

Key interactions identified through molecular modeling include:

Hydrogen Bonding: The triazinone core acts as a hydrogen bond donor and acceptor, interacting with the backbone of the kinase hinge region. Specifically, the N4-H and the C5-carbonyl oxygen of the triazinone ring are pivotal for anchoring the molecule in the ATP-binding site. nih.gov

Substituent Effects: The substituents at the C3-amino and C6 positions of the triazine ring play a significant role in modulating the binding affinity and selectivity.

A hit compound, 3-(benzo[d] nih.govunivie.ac.atdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (referred to as VS6), demonstrated micromolar inhibition of Fyn kinase. nih.gov Rational design efforts focused on modifying the substituents at the C3 and C6 positions to improve this activity. Computational analysis suggested that replacing the C6-methyl group with a hydrogen atom could eliminate potential steric hindrance and that modifying the substituent on the C3-amino group could optimize interactions within the binding pocket. nih.gov

This led to the synthesis of 3-((3-chlorophenyl)amino)-1,2,4-triazin-5(2H)-one (compound 3 ), which showed a significant increase in potency. The rationale for this improvement was based on the new substituent's ability to form more favorable interactions within the enzyme's active site. This iterative process of computational analysis followed by chemical synthesis and biological evaluation is a cornerstone of rational drug design for this scaffold. nih.govunivie.ac.at

CompoundStructureModificationsFyn Kinase Inhibition IC50 (µM) nih.gov
VS6 (Hit Compound)Chemical structure of VS6- C6: Methyl group
  • C3-amino: Benzo[d] nih.govunivie.ac.atdioxol-5-yl group
  • 4.8
    Compound 3 (Optimized)Chemical structure of Compound 3- C6: Hydrogen
  • C3-amino: 3-chlorophenyl group
  • 0.76

    Prodrug Strategies

    Prodrug strategies are employed to overcome suboptimal pharmacokinetic properties of a parent drug, such as poor water solubility, low membrane permeability, or rapid metabolism. nih.gov For amine-containing compounds like 1,2,4-triazin-5(2H)-one analogues, several prodrug approaches can be rationally applied.

    Improving Solubility and Absorption: A common and effective strategy involves the conjugation of amino acids to the parent molecule. nih.govresearchgate.net Amino acid prodrugs can significantly enhance the aqueous solubility of a lipophilic drug. nih.gov Furthermore, these prodrugs can be recognized by amino acid or peptide transporters (like PEPT1) in the intestine, thereby improving oral absorption through active transport mechanisms. The amino groups on the triazine core provide ideal attachment points for creating ester or amide linkages with amino acids, which are designed to be cleaved by endogenous enzymes in the body to release the active drug. researchgate.net

    Targeted Drug Delivery: More advanced prodrug strategies aim to deliver the active compound to a specific site of action, such as a tumor. One such approach is the design of hypoxia-activated prodrugs. nih.gov This strategy involves attaching a "trigger" moiety, such as a nitroaromatic group, to the drug. In the low-oxygen (hypoxic) environment characteristic of solid tumors, specific reductase enzymes can reduce the trigger group, initiating a chemical cascade that releases the active drug selectively in the target tissue. nih.gov This minimizes exposure and potential toxicity to healthy, well-oxygenated tissues.

    Masking for Stability and Permeability: The amino groups can be temporarily masked to alter the physicochemical properties of the drug. For example, converting an amine into an N-Mannich base or a carbamate can increase its lipophilicity, potentially enhancing its ability to cross biological membranes like the blood-brain barrier. mdpi.com These linkages are designed to be chemically or enzymatically labile, ensuring the regeneration of the parent amine at the desired site. mdpi.com

    The rational design of both advanced analogues and prodrugs relies on a deep understanding of the interplay between chemical structure, biological target interactions, and pharmacokinetic properties.

    Emerging Applications and Research Probe Development Involving 1,2,4 Triazin 5 2h One Scaffolds

    Utility as Biochemical Tool Compounds for Pathway Elucidation

    The structural characteristics of 1,2,4-triazine (B1199460) derivatives make them suitable for use as biochemical tools to investigate and clarify complex biological pathways.

    Derivatives of the 1,2,4-triazine scaffold have been investigated for their potential to act as probes in the study of nucleotide synthesis and cell proliferation, primarily due to their structural similarities to endogenous purines and pyrimidines. The incorporation of the triazine ring can interfere with metabolic pathways that are crucial for cell growth and division.

    Some 1,2,4-triazinone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov These compounds can induce apoptosis and cause cell cycle arrest, making them valuable tools for studying the mechanisms of cell proliferation and death in cancer cell lines. For instance, certain derivatives have demonstrated potent inhibitory activity against cell proliferation and can arrest the cell cycle at the G2/M phase. nih.gov The cytotoxic effects of some 1,2,4-triazine-6-one derivatives have been studied on human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines. scialert.net

    Bioorthogonal chemistry has also utilized 1,2,4-triazines as tools to study biological processes without interfering with native cellular functions. escholarship.org These triazine-based probes can be used as surrogates for aromatic amino acid residues, allowing for the investigation of protein synthesis and function. escholarship.org Their stability in biological environments and specific reactivity make them excellent candidates for labeling and tracking biomolecules to elucidate their roles in cellular pathways. nih.gov

    Table 1: Investigated Anticancer Activity of 1,2,4-Triazin-6-one Derivatives This table is for illustrative purposes and synthesizes data from multiple sources.

    Compound Type Target Cell Line Observed Effect Reference
    Substituted 1,2,4-triazin-6-one MCF-7 (Breast Cancer) Potent anticancer activity, cell cycle arrest at G2/M phase, apoptosis induction nih.gov
    Fused triazo[2,1-a]-1,2,4-triazine-8-ones HCT-116 (Colon Carcinoma), HepG-2 (Hepatocellular Carcinoma) Significant cytotoxic effect scialert.net

    Development of Analytical Reagents and Chromogenic Sensors

    The 1,2,4-triazine nucleus is a key component in the development of sensitive and selective analytical reagents and chromogenic sensors, particularly for the detection of metal ions.

    The application of 1,2,4-triazine-based chromogenic reagents has been extended to the detection of microtraces of various metals. nih.gov These reagents can form colored complexes with a range of metal ions, including Zn(2+), Ni(2+), Co(2+), Cu(2+), Cr(3+), and Al(3+). nih.gov The high molar absorption coefficients of these complexes, which range from 8,800 to 29,900 M⁻¹cm⁻¹, allow for the detection of these metals at very low concentrations, in the micromolar range. nih.gov This sensitivity has been practically applied to detect metal traces transferred to human skin from contact with objects made of materials like stainless steel, brass, zinc, and copper. nih.gov

    Furthermore, pyridinyl-1,2,4-triazine derivatives have been synthesized and their photophysical properties studied, revealing their potential as fluorescent sensors. researchgate.net These compounds have shown selectivity in binding to Fe(III) ions, indicating their utility in the development of specific ion sensors. researchgate.net

    Table 2: Metal Ion Detection using 1,2,4-Triazine-Based Reagents

    Reagent Type Target Ion(s) Detection Principle Sensitivity Reference
    Chromogenic 1,2,4-triazines Zn(2+), Ni(2+), Co(2+), Cu(2+), Cr(3+), Al(3+) Colorimetric complex formation µM concentrations nih.gov

    Applications in Advanced Materials Science

    The unique electronic and structural properties of the 1,2,4-triazine scaffold have led to its incorporation into various advanced materials, including those for corrosion inhibition, photovoltaics, and energetic applications.

    Derivatives of triazines and triazoles have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.comdntb.gov.ua These organic compounds, which contain nitrogen, sulfur, and oxygen atoms, can adsorb onto the metal surface, forming a protective film that hinders the corrosion process. mdpi.comresearchgate.net The mechanism of inhibition is often attributed to the chemisorption of the inhibitor molecules onto the metal surface. researchgate.net

    The efficiency of these inhibitors is influenced by the presence of polar functional groups and π-electrons in their molecular structure. researchgate.net For example, a 5-mercapto-1,2,4-triazole derivative demonstrated a high protection efficiency of 97% for mild steel in a hydrochloric acid solution. mdpi.comresearchgate.net The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm. mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have helped to correlate the molecular structure of these inhibitors with their protective performance, indicating that atoms like nitrogen, oxygen, and sulfur are the most probable sites for bonding with the metal surface. mdpi.comresearchgate.net

    The electron-deficient nature of the triazine ring makes it a valuable component in the design of organic materials for photovoltaic and optoelectronic applications. mdpi.com Triazine derivatives have been utilized as electron-acceptor units in dye-sensitized solar cells (DSSCs) and as building blocks for organic solar cells (OSCs). mdpi.comd-nb.info

    Quantum chemical calculations, such as those using DFT and time-dependent DFT (TD-DFT), have been employed to investigate the optoelectronic properties of 1,2,4-triazine-based materials. d-nb.info These studies help in predicting key parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (Eg), and open-circuit voltage (Voc), which are crucial for the performance of solar cells. d-nb.info The ability to tune the optoelectronic properties of triazine derivatives through simple structural modifications makes them highly attractive for these applications. mdpi.com For instance, certain triazine-based dyes have been identified as good candidates for use in photovoltaic devices due to their suitable energy levels for efficient electron transfer. d-nb.info

    Table 3: Optoelectronic Properties of a Studied 1,2,4-Triazine Derivative for DSSCs This table is for illustrative purposes and based on data for a representative compound from the literature.

    Parameter Calculated Value Significance Reference
    HOMO Varies Relates to electron donation capability d-nb.info
    LUMO Varies Relates to electron acceptance capability d-nb.info
    Energy Gap (Eg) Varies Influences light absorption spectrum d-nb.info

    The high nitrogen content and positive heats of formation of triazine and tetrazine derivatives make them promising candidates for the development of high-energy density materials (HEDMs). acs.orgmdpi.com The design of such materials focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and thermal stability.

    Studies on 1,2,4,5-tetrazine (B1199680) derivatives, which share structural similarities with 1,2,4-triazines, have shown that the introduction of specific functional groups can significantly influence their energetic properties. acs.org For example, the presence of -CN or -N₃ groups can increase the heat of formation, while -NF₂ or -NO₂ groups can enhance detonation performance. acs.org Conversely, groups like -NH₂ and -OH can improve thermal stability. acs.org These principles can be applied to the design of energetic materials based on the 1,2,4-triazine scaffold. The goal is to create molecules with a high degree of nitrogen content, leading to a large positive enthalpy of formation and the release of a significant amount of energy upon decomposition, with the primary product being the stable N₂ molecule.

    Catalytic Roles

    There is currently a lack of specific information regarding the catalytic applications of 2,3-Diamino-1,2,4-triazin-5(2H)-one, including its potential use in the enhancement of Nuclear Magnetic Resonance (NMR) polarization. Broader research into 1,2,4-triazine derivatives has primarily focused on their biological and agrochemical activities rather than their catalytic properties. Some derivatives, such as 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-one, have been utilized in the formation of metal complexes and as ionophores for selective ion sensing, which hints at their potential in catalysis and materials science. tandfonline.com

    Agrochemical Research: Herbicidal and Pesticidal Applications and Selectivity

    The 1,2,4-triazine ring system is a core structure in many agrochemicals. pnrjournal.com While specific data on this compound is scarce, extensive research has been conducted on the herbicidal properties of other 1,2,4-triazin-5-one derivatives.

    One of the most notable examples is Metamitron (B166286), or 4-amino-4,5-dihydro-3-methyl-6-phenyl-1,2,4-triazin-5-one, which has been developed as a selective herbicide for use in sugar beet crops. researchgate.net The selectivity of triazine-based herbicides often stems from the crop's ability to metabolize and detoxify the compound, a mechanism that is not present in susceptible weed species.

    Derivatives of 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-ones have also demonstrated a range of biological activities, including acaricidal (against mites and ticks) and molluscicidal (against snails and slugs) properties. tandfonline.com This suggests that the 1,2,4-triazin-5-one scaffold is a versatile platform for the development of various pesticides.

    The general herbicidal activity of another class of triazines, the 2,4-diamino-1,3,5-triazines, is well-documented. chemimpex.comgoogle.com These compounds are key ingredients in many commercial herbicides. chemimpex.com For instance, 2,4-Diamino-6-isopropoxy-1,3,5-triazine is a selective herbicide used to control broadleaf weeds in various crops. chemimpex.com

    The table below summarizes the agrochemical applications of some 1,2,4-triazin-5(2H)-one derivatives and related compounds.

    Compound/Derivative ClassApplicationTarget Organism/CropReference
    Metamitron (4-amino-4,5-dihydro-3-methyl-6-phenyl-1,2,4-triazin-5-one)Selective HerbicideWeeds in Sugar Beet researchgate.net
    4-Amino-3-thioxo-6-substituted-1,2,4-triazin-5-onesAcaricide, MolluscicideMites, Ticks, Snails, Slugs tandfonline.com
    2,4-Diamino-1,3,5-triazinesHerbicideGeneral Weeds chemimpex.comgoogle.com
    2,4-Diamino-6-isopropoxy-1,3,5-triazineSelective HerbicideBroadleaf Weeds chemimpex.com

    Environmental Fate and Transformation Mechanisms of 1,2,4 Triazinone Compounds

    Photodegradation Pathways and Kinetics in Aquatic Systems

    Photodegradation, or photolysis, is a significant process in the transformation of chemical compounds in aquatic environments, driven by the absorption of light energy. For 1,2,4-triazinone compounds, this process can lead to the formation of various transformation products.

    The aqueous photolysis of metribuzin (B1676530) is rapid, with a reported half-life of less than a day in pure water and under 7 days in natural pond water. nih.gov This rapid degradation in the presence of light suggests that it is unlikely to persist in clear, shallow surface waters. epa.gov The primary photodegradation product of metribuzin is deaminometribuzin (DA).

    Similarly, metamitron (B166286) undergoes photodegradation in aqueous solutions, a process that can be influenced by various factors. Studies have shown that the photodegradation of metamitron can be accelerated in the presence of photosensitizers like acetone (B3395972) or humic acids. The main phototransformation product identified is desamino-metamitron. The rate of photodegradation is also affected by the presence of soil components in the water, with clays (B1170129) and iron oxides potentially influencing the reaction rates. fao.org The photocatalytic degradation of metamitron has been investigated using semiconductor catalysts like zinc oxide (ZnO) and cerium oxide (CeO2), which can significantly enhance the degradation rate under UV irradiation. capes.gov.brtandfonline.com

    CompoundSystemHalf-lifeKey Transformation ProductsReference
    Metribuzin Aqueous solution< 1 dayDeaminometribuzin (DA) nih.gov
    Metribuzin Natural pond water< 7 daysNot specified nih.gov
    Metamitron WaterVariableDesamino-metamitron fao.orgethz.ch
    Pymetrozine Water0.9 hoursTwo cyclic products smu.edu
    Pymetrozine Wax surface9.2 daysNot specified smu.edu

    Biotransformation and Biodegradation Studies in Environmental Compartments

    Microbial degradation is a primary route for the dissipation of 1,2,4-triazinone compounds in soil and water. The rate and pathway of biodegradation are influenced by soil type, microbial population, temperature, and moisture content.

    For metribuzin , microbial degradation is the major mechanism of its loss from soil. orst.edu Its persistence in soil is moderate, with a half-life ranging from 30 to 120 days, and a representative value of approximately 60 days. orst.edu Several bacterial strains capable of degrading metribuzin have been isolated, including those from the genera Bacillus and Olivibacter. neptjournal.com The degradation of metribuzin can be enhanced by the application of organic amendments to the soil and by using immobilized bacterial consortiums on biochar. nih.gov The primary metabolites formed through biodegradation are deaminated metribuzin (DA), diketometribuzin (DK), and deaminated diketometribuzin (DADK). nih.gov

    Metamitron is also readily biodegraded in soil, with half-lives reported to be between 10 and 60 days in laboratory studies. researchgate.net In field lysimeter studies, dissipation was even more rapid, with half-lives of 4.4 to 8.0 days. researchgate.net The degradation of metamitron in soil is primarily a biological process, as indicated by significantly lower mineralization rates in sterile control experiments. nih.gov The main degradation pathway involves the formation of desamino-metamitron. nih.gov Complete biodegradation can lead to the mineralization of the compound to carbon dioxide. nih.gov Bacterial species from the genera Rhodococcus and Arthrobacter have been shown to degrade metamitron. ethz.ch

    CompoundEnvironmentHalf-lifeKey Factors Influencing DegradationReference
    Metribuzin Soil30-120 daysMicrobial activity, soil type, climate orst.edu
    Metribuzin Guelph loam (field)~3 monthsMicrobial degradation cambridge.org
    Metamitron Soil (lab)18.8-56.3 daysTemperature, soil moisture researchgate.net
    Metamitron Lysimeter (field)4.4-8.0 daysWater regime researchgate.net

    Characterization and Identification of Environmental Transformation Products

    The transformation of 1,2,4-triazinone compounds in the environment leads to the formation of various metabolites, which may have different mobility and toxicity profiles compared to the parent compound.

    The major transformation products of metribuzin that have been identified in environmental samples are:

    Deaminometribuzin (DA): Formed through the removal of the amino group.

    Diketometribuzin (DK): Formed through the oxidation of the thiomethyl group to a carbonyl group.

    Deaminodiketometribuzin (DADK): A product of further degradation, involving both deamination and oxidation. health.state.mn.usmdpi.com

    These metabolites are generally more water-soluble and mobile in soil than metribuzin itself. mdpi.com

    For metamitron , the primary and most frequently detected environmental transformation product is:

    Desamino-metamitron: Formed by the removal of the amino group from the triazinone ring. nih.govdaneshyari.com

    Studies using 13C-labeled metamitron have provided detailed insights into its degradation pathways, confirming that desamino-metamitron is a key intermediate in its biodegradation. nih.gov

    Parent CompoundTransformation ProductFormation PathwayReference
    Metribuzin Deaminometribuzin (DA)Deamination health.state.mn.usmdpi.com
    Metribuzin Diketometribuzin (DK)Oxidation health.state.mn.usmdpi.com
    Metribuzin Deaminodiketometribuzin (DADK)Deamination and Oxidation health.state.mn.usmdpi.com
    Metamitron Desamino-metamitronDeamination nih.govdaneshyari.com

    Methodologies for Assessing Environmental Behavior and Impact

    A variety of analytical and modeling techniques are employed to assess the environmental behavior and potential impact of 1,2,4-triazinone compounds.

    Analytical Methods:

    Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for the separation and quantification of triazinone herbicides and their metabolites in environmental matrices like water and soil. capes.gov.brmdpi.com

    Mass Spectrometry (MS): When coupled with chromatography (LC-MS/MS or GC-MS/MS), mass spectrometry provides highly sensitive and specific detection and identification of parent compounds and their transformation products. mdpi.com

    Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can be used as a rapid screening tool for the detection of specific triazinone compounds.

    Modeling and Assessment:

    Laboratory Studies: Batch equilibrium and column leaching studies are conducted to determine the adsorption-desorption behavior and mobility of these compounds in different soil types. cambridge.org

    Field and Mesocosm Studies: These studies provide data on the persistence and dissipation of the compounds under more realistic environmental conditions, taking into account factors like climate, soil properties, and biological activity. researchgate.netnih.gov

    Environmental Fate Models: Computer models such as the Pesticide in Water Calculator (PWC) are used by regulatory agencies to estimate the potential for these compounds to leach into groundwater or run off into surface waters. regulations.gov

    Risk Assessment: The potential ecological risks are evaluated by comparing predicted environmental concentrations with toxicity data for non-target organisms, including aquatic plants, invertebrates, and fish. epa.govnih.gov

    The assessment of environmental behavior is a multi-faceted process that integrates laboratory data, field observations, and predictive modeling to understand the potential for environmental contamination and to establish guidelines for safe use.

    Future Research Trajectories and Perspectives for 2,3 Diamino 1,2,4 Triazin 5 2h One

    Innovation in Green and Sustainable Synthetic Methodologies

    The chemical industry's growing emphasis on environmental responsibility necessitates the development of green and sustainable methods for synthesizing 2,3-Diamino-1,2,4-triazin-5(2H)-one and related triazine derivatives. Current research highlights a shift away from hazardous solvents and reagents, and energy-intensive processes.

    Future efforts will likely focus on:

    Microwave-Assisted and Sonochemical Synthesis: These techniques have already shown promise in accelerating reaction times and improving yields for various triazine derivatives. nih.govresearchgate.netrsc.org Further optimization of these methods for the synthesis of this compound could lead to more energy-efficient and scalable production processes. nih.govnih.gov The use of water as a solvent in sonochemical protocols is a particularly attractive avenue for creating a more environmentally friendly process. nih.gov

    Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents will be crucial. researchgate.netmdpi.com This approach minimizes volatile organic compound (VOC) emissions and reduces the environmental impact of the synthesis.

    Catalytic Methods: The development of novel catalysts, including biocatalysts, could offer highly selective and efficient synthetic routes. mdpi.com Phase-transfer catalysis is another green approach that can optimize chemical synthesis. nih.gov

    Recent studies on related triazine compounds have demonstrated the feasibility of these green chemistry principles. For instance, a novel green synthetic protocol for 1,3,5-triazine (B166579) derivatives with anticancer potential has been developed using both microwave-assisted and ultrasound-assisted methods. nih.govnih.gov Another study detailed the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines, highlighting the reduction in solvent use and reaction time. researchgate.netrsc.org

    Exploration of Untapped Biological Targets and Polypharmacological Strategies

    While derivatives of 1,2,4-triazinone have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there remains a vast landscape of unexplored biological targets. researchgate.net The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction as a strategy for developing more effective therapeutics.

    Future research in this area should aim to:

    Screen against Diverse Target Classes: Systematic screening of this compound and its analogues against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways, could unveil novel therapeutic applications. ijpras.comnih.gov

    Investigate Novel Mechanisms of Action: For known activities like anticancer effects, research should delve deeper into the specific molecular mechanisms. For example, some triazinone derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov Further studies could identify the precise proteins and signaling pathways involved.

    Design Polypharmacological Agents: By understanding the structure-activity relationships for multiple targets, it may be possible to rationally design single molecules that modulate several disease-relevant pathways simultaneously. This could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders. For instance, derivatives of nih.govresearchgate.netrsc.orgtriazolo[1,5-a] nih.govnih.govresearchgate.nettriazine have been identified as potent and selective adenosine (B11128) A2a receptor antagonists, showing promise for Parkinson's disease treatment. nih.gov

    Synergistic Integration of Advanced Computational and Experimental Techniques

    The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, this integrated approach can accelerate the discovery and optimization process.

    Key areas for future integration include:

    In Silico Screening and Drug Design: Computational methods like molecular docking and virtual screening can be used to predict the binding affinity of this compound derivatives to various biological targets, prioritizing compounds for synthesis and experimental testing. nih.gov

    Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its analogues. elixirpublishers.comscholarsresearchlibrary.com This information is valuable for understanding reaction mechanisms and designing molecules with desired electronic or optical properties.

    Predictive Modeling of ADME Properties: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov

    Studies on related triazole and triazine systems have already demonstrated the utility of these computational approaches in predicting molecular geometry, vibrational frequencies, and electronic properties. elixirpublishers.comscholarsresearchlibrary.com

    Rational Design of Next-Generation Analogues with Optimized Profiles

    Building on the foundation of existing structure-activity relationship (SAR) studies, the rational design of new analogues of this compound will be a key driver of future research. The goal is to create next-generation compounds with enhanced potency, selectivity, and improved physicochemical and pharmacokinetic properties.

    Future design strategies should focus on:

    Target-Specific Modifications: Based on the crystal structures of target proteins, modifications can be made to the this compound scaffold to optimize interactions with the binding site.

    Introduction of Diverse Functional Groups: The systematic introduction of different functional groups at various positions on the triazine ring can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For example, the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives has been explored. nih.gov

    Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can lead to improved properties while maintaining or enhancing biological activity.

    The synthesis of various derivatives, such as S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, has shown that modifications can lead to significant anticancer activity. mdpi.com

    Expansion into Novel Applications in Materials Science and Environmental Technologies

    The unique chemical structure of this compound, with its multiple nitrogen atoms and potential for hydrogen bonding, makes it an interesting building block for materials science and environmental applications.

    Future research could explore:

    Polymer Chemistry: The diamino functionality of the molecule could be utilized in the synthesis of novel polymers with unique properties. For instance, 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) is a precursor to polymers with hydrogen-bonding substituents. wikipedia.org These materials could have applications in areas such as responsive materials or selective adsorption.

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen-rich triazine ring can act as a ligand for metal ions, potentially forming coordination polymers or MOFs. These materials are known for their applications in gas storage, catalysis, and sensing.

    Corrosion Inhibition: Some triazole derivatives have been investigated as corrosion inhibitors for metals like copper. sigmaaldrich.com The potential of this compound and its derivatives in this area warrants investigation.

    Sensors: The ability of the triazine ring to interact with various analytes could be exploited in the development of chemical sensors.

    The diverse reactivity and structural features of the triazine core suggest that the applications of this compound are not limited to the biological realm and that exciting discoveries await in the fields of materials and environmental science.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.